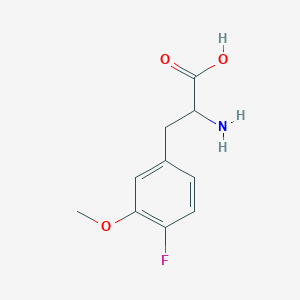

2-amino-3-(2,3,5-trifluorophenyl)propanoic Acid

Descripción general

Descripción

“2-amino-3-(2,3,5-trifluorophenyl)propanoic Acid” is a compound with the molecular weight of 219.16 . It is also known as “(2R)-2-amino-3-(3,4,5-trifluorophenyl)propanoic acid” and "3,4,5-trifluorophenylalanine" . The compound is typically stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

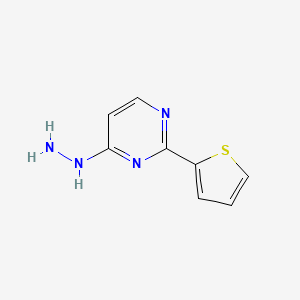

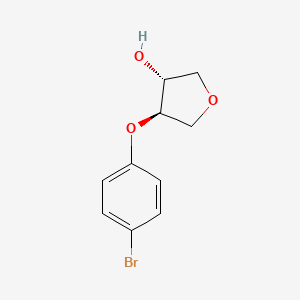

The InChI code for this compound is "1S/C9H8F3NO2/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7H,3,13H2,(H,14,15)/t7-/m1/s1" . This code provides a detailed description of the molecule’s structure, including the positions of the fluorine atoms on the phenyl ring and the chiral center at the 2-position of the propanoic acid moiety.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.Aplicaciones Científicas De Investigación

Solubility and Thermodynamic Properties

- Thermodynamic Models and Solubility: The solubility of Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a related compound, was measured in various solvents. Rising temperatures increased solubility in all solvents, and the modified Apelblat equation was the most suitable for correlating the solubility data (Fan et al., 2016).

Synthesis and Pharmaceutical Applications

- Enantioselective Syntheses for Pharmaceutical Building Blocks: A new synthetic strategy for related compounds, such as (R)- and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid, has been developed. These compounds are crucial in preparing pharmaceuticals like sitagliptin and its derivatives (Fıstıkçı et al., 2012).

Bioimaging and Diagnostic Applications

- Positron Emission Tomography (PET) Imaging: The (R)- and (S)-enantiomers of 2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1,2,3]triazol-4-yl]propanoic acid were synthesized for brain tumor imaging in PET scans. The (S)-enantiomer showed higher tumor uptake and better tumor-to-brain ratios (McConathy et al., 2010).

Analytical Chemistry and Material Science Applications

- Fluorescence Derivatisation of Amino Acids: 3-(Naphthalen-1-ylamino)propanoic acid, a compound structurally similar to 2-amino-3-(2,3,5-trifluorophenyl)propanoic acid, has been used as a fluorescent derivatizing reagent. The derivatives demonstrated strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Biochemistry and Enzymatic Studies

- Catalytic Applications in Enzyme Engineering: A PluriZyme with dual transaminase and esterase activities was developed to convert related compounds into intermediates crucial for antidiabetic drug synthesis. This approach demonstrates the potential of enzyme designs for bioinspired cascade reactions (Roda et al., 2022).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/mist/vapors, washing hands and other exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

As a derivative of phenylalanine, it may interact with the same targets as phenylalanine, such as large neutral amino acid transporters .

Mode of Action

The exact mode of action of 2,3,5-Trifluoro-DL-Phenylalanine is not well-documented. Given its structural similarity to phenylalanine, it might interact with its targets in a similar manner. Phenylalanine is known to interact with its targets via sodium-independent, high-affinity transport .

Propiedades

IUPAC Name |

2-amino-3-(2,3,5-trifluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO2/c10-5-1-4(2-7(13)9(14)15)8(12)6(11)3-5/h1,3,7H,2,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJKHKSBWXNFRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CC(C(=O)O)N)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxyspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3094477.png)

![4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B3094491.png)

![{[4-(Difluoromethoxy)phenyl]methyl}(propyl)amine](/img/structure/B3094498.png)

![tert-Butyl [1-(2-fluorobenzoyl)piperidin-4-yl]methylcarbamate](/img/structure/B3094502.png)

![(S)-8-tert-butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate](/img/structure/B3094531.png)